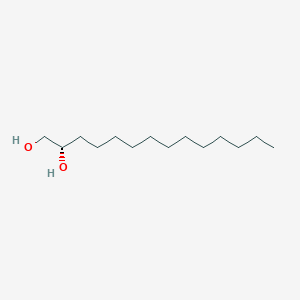

(S)-1,2-Tetradecanediol

Description

Significance of Chiral Vicinal Diols in Contemporary Organic Chemistry

Chiral vicinal diols, characterized by two hydroxyl groups on adjacent carbon atoms with a defined stereochemistry, are crucial structural motifs in a vast array of biologically active compounds and are pivotal intermediates in organic synthesis. researchgate.netresearchgate.net Their importance stems from their prevalence in natural products, pharmaceuticals, and agrochemicals. numberanalytics.com The ability to introduce two stereocenters in a single, highly controlled step makes their synthesis a primary focus for organic chemists. numberanalytics.com

The development of methods for the enantioselective synthesis of chiral vicinal diols, such as the Sharpless Asymmetric Dihydroxylation, has been a revolutionary advancement in organic synthesis. researchgate.netnumberanalytics.com This reaction allows for the conversion of alkenes into vicinal diols with high enantioselectivity, providing access to enantiomerically pure compounds that were previously challenging to obtain. numberanalytics.comwikipedia.org The chirality of these diols is critical, as the biological activity of many molecules is dependent on their specific three-dimensional arrangement.

Scope and Relevance of (S)-1,2-Tetradecanediol in Academic and Industrial Applications

This compound, with its 14-carbon backbone, serves as a versatile chiral building block. Its long aliphatic chain imparts lipophilicity, a desirable property in various applications, while the chiral diol functionality provides a handle for further chemical transformations.

In academic research, this compound is utilized in the development of new synthetic methodologies. For instance, it has been a substrate in studies of catalytic enantioselective reactions, such as the platinum-catalyzed enantioselective diboration of terminal alkenes. nih.gov These studies aim to develop new, efficient methods for creating chiral molecules.

Industrially, diols with similar structures find use in various sectors. For example, 1,2-alkanediols are used in the cosmetics and personal care industries as emollients, skin-conditioning agents, and to enhance product texture and stability. cymitquimica.com While specific industrial applications of the pure (S)-enantiomer are less documented in the public domain, its structural motifs are relevant to the synthesis of complex lipids and other natural products. For example, a series of amino alcohols derived from 1,2-tetradecanediol (B1677598) have been synthesized and evaluated for their antitubercular activity. chemsrc.com

The synthesis of this compound can be achieved through methods like the Sharpless Asymmetric Dihydroxylation of 1-tetradecene. wikipedia.orgcore.ac.uk This method uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. wikipedia.org

Below are tables detailing the chemical properties of 1,2-Tetradecanediol (the racemate, as specific data for the (S)-enantiomer is often not separately reported) and a summary of a key synthetic reaction.

Physicochemical Properties of 1,2-Tetradecanediol

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀O₂ | nih.govnist.gov |

| Molecular Weight | 230.39 g/mol | nih.gov |

| Melting Point | 62-64 °C | sigmaaldrich.com |

| Boiling Point | 152-154 °C at 0.2 Torr | echemi.com |

| IUPAC Name | tetradecane-1,2-diol | nih.gov |

| Synonyms | Myristyl glycol, Tetradecane-1,2-diol | nih.gov |

Key Synthetic Reaction: Sharpless Asymmetric Dihydroxylation of 1-Tetradecene

| Reaction | Reagents | Product | Significance |

| Asymmetric Dihydroxylation | 1-Tetradecene, OsO₄ (catalytic), Chiral Ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL), Co-oxidant (e.g., K₃Fe(CN)₆ or NMO) | (R)-1,2-Tetradecanediol or this compound | Provides high enantioselectivity in the synthesis of chiral vicinal diols. researchgate.netwikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

153062-87-4 |

|---|---|

Molecular Formula |

C14H30O2 |

Molecular Weight |

230.39 |

Synonyms |

(S)-1,2-TETRADECANEDIOL |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 1,2 Tetradecanediol

Asymmetric Synthesis Pathways

The direct introduction of chirality into the 1,2-diol moiety is a key challenge in the synthesis of (S)-1,2-tetradecanediol. Several asymmetric strategies have been effectively employed to achieve this, ensuring high enantiopurity of the final product.

Chiral Auxiliary-Mediated Approaches to Enantioselective Diol Formation

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. While a versatile strategy in asymmetric synthesis, specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in readily available literature. However, the principles of this approach can be applied, for instance, in the asymmetric aldol (B89426) condensation to form a precursor that can then be converted to the target diol.

Catalytic Asymmetric Synthesis Strategies for 1,2-Diols

Catalytic asymmetric synthesis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. The most prominent and widely used method for the synthesis of chiral 1,2-diols from alkenes is the Sharpless Asymmetric Dihydroxylation (AD). wikipedia.orgorganic-chemistry.org

The Sharpless AD of the readily available prochiral alkene, 1-tetradecene, is a direct and highly effective method for preparing this compound. This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond. A stoichiometric co-oxidant, such as potassium ferricyanide(III) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium catalyst, allowing it to be used in substoichiometric amounts. wikipedia.org

The stereochemical outcome of the reaction is determined by the choice of the chiral ligand. For the synthesis of this compound, the ligand (DHQ)₂PHAL, which is a component of the commercially available reagent mixture AD-mix-α, is employed. Conversely, the use of (DHQD)₂PHAL, found in AD-mix-β, would yield the (R)-enantiomer. The reaction is typically performed in a biphasic solvent system, such as tert-butanol (B103910) and water, at low temperatures to enhance enantioselectivity. wikipedia.orgorganic-chemistry.org

The mechanism involves the formation of a chiral complex between the osmium tetroxide and the ligand. This complex then undergoes a [3+2] cycloaddition with the alkene, followed by hydrolysis to release the chiral diol and the reduced osmium species, which is then re-oxidized by the co-oxidant to complete the catalytic cycle. wikipedia.org The enantioselectivity of this process is generally high for terminal alkenes like 1-tetradecene.

| Alkene Precursor | Reagent | Product | Enantiomeric Excess (ee) | Reference |

| 1-Tetradecene | AD-mix-α | This compound | High (typically >90%) | wikipedia.orgorganic-chemistry.org |

| 1-Tetradecene | AD-mix-β | (R)-1,2-Tetradecanediol | High (typically >90%) | wikipedia.orgorganic-chemistry.org |

Chemoenzymatic Synthesis Routes and Biocatalytic Derivatization

Chemoenzymatic methods combine the selectivity of enzymatic transformations with the practicality of chemical synthesis to produce enantiomerically pure compounds. For this compound, the primary chemoenzymatic strategy is the kinetic resolution of a racemic mixture of 1,2-tetradecanediol (B1677598).

Kinetic resolution relies on the differential rate of reaction of a chiral catalyst, typically an enzyme, with the two enantiomers of a racemic substrate. Lipases are commonly employed for the resolution of racemic alcohols and their esters due to their high enantioselectivity, broad substrate tolerance, and stability in organic solvents. nih.gov

In a typical procedure, racemic 1,2-tetradecanediol is subjected to enantioselective acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB), using an acyl donor like vinyl acetate. The lipase will selectively acylate one enantiomer (e.g., the (R)-enantiomer) at a faster rate, leaving the unreacted this compound in high enantiomeric excess. The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-diol can then be separated. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

Alternatively, the hydrolysis of a racemic ester of 1,2-tetradecanediol can be performed, where the lipase selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer of the ester unreacted.

Another biocatalytic approach is deracemization, which can theoretically convert 100% of a racemic mixture into a single enantiomer. This can be achieved by combining a non-selective oxidation of the racemic diol to the corresponding α-hydroxy ketone, followed by a highly stereoselective reduction catalyzed by an alcohol dehydrogenase (ADH) to furnish the desired this compound. researchgate.netmdpi.com This one-pot process offers a highly efficient route to the enantiopure diol.

| Substrate | Biocatalyst | Transformation | Key Outcome | Reference |

| Racemic 1,2-Tetradecanediol | Lipase (e.g., CALB) | Kinetic Resolution (Acylation) | Enriched this compound | nih.gov |

| Racemic 1,2-Tetradecanediol | Alcohol Dehydrogenase (mutant) | Deracemization | This compound (>99% ee) | researchgate.net |

Stereoselective Precursor Chemistry and Functionalization

The synthesis of this compound can also be approached through the use of chiral precursors that already contain the required stereocenter. This strategy, often referred to as a chiral pool approach, leverages readily available, enantiomerically pure starting materials.

A common precursor for the synthesis of chiral 1,2-diols is (S)-glycidol or its derivatives. The epoxide ring of (S)-glycidol can be opened by a nucleophile, such as an organocuprate derived from a C₁₁ alkyl chain, to install the dodecyl group at the C3 position. This reaction proceeds with inversion of configuration at the site of nucleophilic attack, leading to the formation of this compound.

Alternatively, the asymmetric reduction of an α-hydroxy ketone, 1-hydroxy-2-tetradecanone, can provide a stereoselective route to this compound. This reduction can be achieved using chiral reducing agents or through biocatalysis with alcohol dehydrogenases that exhibit high stereoselectivity for the reduction of the ketone to the (S)-alcohol.

Scalability and Process Optimization in Chiral Diol Synthesis

The industrial production of this compound requires synthetic methodologies that are not only efficient and selective but also scalable and cost-effective. Both the Sharpless Asymmetric Dihydroxylation and chemoenzymatic resolutions have been subject to process optimization for large-scale applications.

For the Sharpless AD, the high cost and toxicity of osmium tetroxide necessitate its efficient recycling. Process optimization often focuses on minimizing the catalyst loading, ensuring efficient re-oxidation, and simplifying product isolation. The use of polymer-bound ligands or biphasic systems can facilitate catalyst recovery and reuse. For long-chain alkenes like 1-tetradecene, optimizing solvent systems and reaction times is crucial to maintain high yields and enantioselectivities on a larger scale.

In chemoenzymatic processes, scalability is often addressed through enzyme immobilization. Immobilizing the lipase on a solid support allows for easy separation of the biocatalyst from the reaction mixture and its reuse over multiple cycles, which significantly reduces the process cost. Continuous flow reactor systems are also being developed for enzymatic resolutions, offering advantages in terms of productivity and process control. The choice of solvent and acyl donor, as well as the management of by-products, are critical parameters for optimizing the scalability of lipase-catalyzed resolutions.

Chemical Reactivity and Mechanistic Studies of S 1,2 Tetradecanediol

Selective Transformations of Hydroxyl Groups

The presence of a primary and a secondary alcohol in (S)-1,2-tetradecanediol allows for regioselective modifications, enabling the synthesis of a range of derivatives.

Oxidation Reactions and Derived Product Characterization

The selective oxidation of the primary or secondary hydroxyl group of 1,2-diols can lead to the formation of valuable α-hydroxy aldehydes or α-hydroxy ketones, respectively. In the case of 1,2-tetradecanediol (B1677598), selective oxidation of the primary alcohol can be achieved using a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) mediated sodium hypochlorite (B82951) (NaOCl) catalytic system. This method is known for its high chemoselectivity for primary alcohols.

The reaction proceeds under mild conditions, typically in a biphasic system of dichloromethane (B109758) and an aqueous solution of sodium bicarbonate. The resulting product, (S)-2-hydroxytetradecanal, is an α-hydroxy aldehyde. Due to the inherent instability of α-hydroxy aldehydes, they can be challenging to isolate in their monomeric form. Characterization is often performed in situ or after conversion to a more stable derivative. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the presence of the aldehyde and the remaining secondary hydroxyl group.

Table 1: Selective Oxidation of this compound

| Reactant | Reagents | Product | Key Observations |

| This compound | TEMPO, NaOCl, KBr, Bu4NCl, NaHCO3, CH2Cl2/H2O | (S)-2-Hydroxytetradecanal | Selective oxidation of the primary hydroxyl group. |

Reduction Reactions and Pathway Analysis

While direct reduction of this compound itself is not a common transformation, the reduction of its oxidized derivatives, such as (S)-1-hydroxy-2-tetradecanone or (S)-2-hydroxytetradecanal, is a key step in the synthesis of stereoisomeric diols. The stereochemical outcome of the reduction of the carbonyl group is highly dependent on the reducing agent and the reaction conditions.

For the reduction of an α-hydroxy ketone like (S)-1-hydroxy-2-tetradecanone, reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed. The pathway of the reduction is governed by Felkin-Anh or Cram's chelation control models. Chelation control, favored by certain metal ions, can lead to the syn-diol, while non-chelating conditions tend to favor the anti-diol. The analysis of the product distribution, typically by gas chromatography (GC) or NMR of the resulting diol mixture, provides insight into the mechanistic pathway of the reduction.

Substitution Reactions and the Formation of Functionalized Derivatives

To facilitate substitution reactions, the hydroxyl groups of this compound must first be converted into better leaving groups. Sulfonate esters, such as tosylates and mesylates, are excellent choices for this purpose. The selective tosylation or mesylation of the primary hydroxyl group is generally favored due to its lower steric hindrance. jchemlett.com This can be achieved by using reagents like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. masterorganicchemistry.com

Once the primary hydroxyl group is converted to a tosylate or mesylate, it becomes susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups. For instance, reaction with sodium azide (B81097) (NaN3) would yield (S)-1-azido-2-tetradecanol, a precursor to amino alcohols. Similarly, reaction with other nucleophiles can lead to the formation of ethers, thioethers, and other functionalized derivatives, all while retaining the stereochemistry at the C2 position. The progress and purity of these reactions can be monitored by thin-layer chromatography (TLC) and the products characterized by NMR, IR, and mass spectrometry.

Table 2: Key Intermediates for Substitution Reactions

| Intermediate | Precursor | Reagent for Formation | Potential Subsequent Reaction |

| (S)-1-O-Tosyl-1,2-tetradecanediol | This compound | p-Toluenesulfonyl chloride, Pyridine | Nucleophilic substitution (e.g., with NaN3) |

| (S)-1-O-Mesyl-1,2-tetradecanediol | This compound | Methanesulfonyl chloride, Triethylamine | Nucleophilic substitution (e.g., with R-O-) |

Construction of Complex Molecular Architectures from this compound

The chirality of this compound makes it a valuable starting material for the synthesis of more complex, enantiomerically pure molecules.

Synthesis of Chiral Amino Alcohols and Diamines

Chiral 1,2-amino alcohols and 1,2-diamines are important structural motifs in many biologically active compounds and chiral ligands. nih.govnih.gov A common strategy for the synthesis of these compounds from this compound involves a two-step process. First, the primary hydroxyl group is selectively activated, for example, by conversion to a tosylate. Subsequent reaction with an amine or an azide followed by reduction provides the desired amino alcohol.

For the synthesis of (S)-1-amino-2-tetradecanol, the tosylate of this compound can be reacted with sodium azide to form (S)-1-azido-2-tetradecanol. The azide can then be reduced to the primary amine using reagents like lithium aluminum hydride or by catalytic hydrogenation. To synthesize (S)-2-amino-1-tetradecanol, a similar strategy can be employed, but it would require the selective activation and substitution of the secondary hydroxyl group, which is more challenging. Alternatively, an inversion of configuration at the secondary center might be necessary. The synthesis of chiral long-chain diamines often starts from natural α-amino acids, but synthetic routes from chiral diols provide an alternative approach. nih.gov

Preparation of Enantiomerically Pure Ester and Ether Derivatives

The hydroxyl groups of this compound can be readily converted into esters and ethers. The selective esterification or etherification of the primary hydroxyl group can be achieved by taking advantage of its greater reactivity compared to the secondary hydroxyl group.

For the preparation of monoesters, reaction with one equivalent of an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base will predominantly yield the primary ester. The synthesis of di-esters can be achieved by using an excess of the acylating agent. Similarly, the Williamson ether synthesis can be employed for the preparation of ether derivatives. masterorganicchemistry.com Deprotonation of the diol with a strong base like sodium hydride, followed by reaction with an alkyl halide, can yield mono- or di-ethers depending on the stoichiometry. richmond.edu The preparation of enantiomerically pure derivatives is crucial for applications in areas such as liquid crystals and as chiral resolving agents. The purity and structure of these derivatives are confirmed using standard analytical techniques.

Table 3: Examples of Complex Molecules Derived from this compound

| Target Molecule Type | Synthetic Strategy | Key Intermediate |

| Chiral Amino Alcohol | Tosylation followed by azidation and reduction | (S)-1-O-Tosyl-1,2-tetradecanediol |

| Chiral Diamine | Activation of both hydroxyl groups followed by amination | Ditosylate or dimesylate of this compound |

| Enantiopure Monoester | Stoichiometrically controlled acylation | This compound |

| Enantiopure Monoether | Williamson ether synthesis with controlled stoichiometry | This compound |

Applications of S 1,2 Tetradecanediol in Specialized Research Domains

Role as a Chiral Building Block in Asymmetric Synthesis

In the field of organic chemistry, chiral building blocks are fundamental components used to construct enantiomerically pure molecules, which is particularly crucial in the synthesis of pharmaceuticals and other bioactive compounds. Chiral diols, such as (S)-1,2-Tetradecanediol, are valuable synthons because their stereogenic centers can be used to control the three-dimensional arrangement of atoms in a target molecule.

The primary application of chiral building blocks is in the total synthesis of natural products and other biologically active molecules. The stereochemistry of these molecules is often critical to their function. While long-chain chiral diols are a recognized class of starting materials for constructing complex lipids or macrolides, a review of the available scientific literature did not yield specific examples where this compound is explicitly used as a precursor for the stereoselective synthesis of a named bioactive compound. The principles of asymmetric synthesis suggest its potential utility in creating targets with long alkyl chains and defined stereocenters, such as certain insect pheromones or macrolide fragments. nih.govmdpi.com

Chiral diols are frequently employed as precursors for the synthesis of chiral ligands for transition-metal catalysis or as organocatalysts themselves. researchgate.netnih.govnih.gov These catalysts are instrumental in producing enantiomerically enriched products. The hydroxyl groups of the diol can coordinate to metal centers or participate in hydrogen bonding to create a specific chiral environment that influences the stereochemical outcome of a reaction. nih.govnih.gov However, despite the established importance of chiral diols like BINOL and TADDOL in catalysis, specific research detailing the derivatization of this compound into a particular chiral ligand or organocatalyst for asymmetric reactions is not prominently featured in the surveyed literature. daicelchiraltech.cnrunvmat.comtcichemicals.com

Contributions to Materials Science and Nanotechnology

The long alkyl chain and the vicinal diol functionality of this compound endow it with properties that are highly useful in materials science, particularly in the synthesis of metallic nanoparticles. In this context, it primarily functions as a reducing agent and a shape-directing agent in colloidal synthesis methods.

The synthesis of metallic nanoparticles often involves the reduction of metal salts in a solution. Long-chain 1,2-diols, including 1,2-tetradecanediol (B1677598), have been identified as effective reducing agents, especially at elevated temperatures. The diol can reduce metal ions (e.g., Au³⁺, Pt²⁺, Ni²⁺) to their zero-valent metallic state (Au⁰, Pt⁰, Ni⁰), leading to nucleation and growth of nanoparticles. nih.govrsc.orgnih.gov The long carbon chain also plays a role in stabilizing the nanoparticles and preventing their aggregation.

Research has demonstrated that 1,2-tetradecanediol can act as a reducing agent for Au(III) ions in the presence of anti-agglomerants like oleic acid and oleylamine (B85491) to produce gold (Au) nanoparticles. nih.gov A key finding of this research is that the use of this diol allows for enhanced control over the morphology of the resulting nanoparticles. By managing the reaction conditions, the shape of the gold nanoparticles can be directed, which is a critical factor as the physical and optical properties of nanoparticles are highly dependent on their morphology.

Table 1: Synthesis of Gold Nanoparticles using 1,2-Tetradecanediol

| Parameter | Description |

| Metal Precursor | Gold(III) salt |

| Reducing Agent | 1,2-Tetradecanediol |

| Stabilizers | Oleic acid, Oleylamine |

| Key Outcome | Enhanced control over nanoparticle morphology |

In the fabrication of bimetallic nanoparticles, controlling the composition and avoiding phase segregation (like core-shell structures) is a significant challenge. A versatile colloidal synthesis route has been developed for producing nanoalloys with controlled size and composition. In a notable example, a long-chain 1,2-diol was used for the co-reduction of nickel(II) and platinum(II) acetylacetonate (B107027) to form platinum-nickel (Pt-Ni) alloy nanoparticles. nih.govrsc.org

The specific diol used in this published research was 1,2-hexadecanediol, a compound structurally very similar to 1,2-tetradecanediol, differing only by two carbon atoms in the alkyl chain. nih.govrsc.org This demonstrates the utility of this class of long-chain 1,2-diols as effective reducing agents in the synthesis of complex bimetallic nanoalloys. The principle relies on correlating the oxidation-reduction potential of the metal precursors with the synthesis temperature to achieve nucleation without phase segregation. nih.govrsc.org

Table 2: Fabrication of Platinum-Nickel Nanoparticles using a Long-Chain 1,2-Diol

| Parameter | Description |

| Metal Precursors | Nickel(II) acetylacetonate, Platinum(II) acetylacetonate |

| Reducing Agent | 1,2-Hexadecanediol (a C16 analogue of 1,2-tetradecanediol) |

| Surfactants | Oleylamine, Oleic acid |

| Solvent | Benzyl (B1604629) ether |

| Product | Face-Centered Cubic (FCC) NiₓPt₁₋ₓ nanoalloy particles |

Function as a Reducing Agent in Nanoparticle Synthesis

Magnetite Nanoparticle Synthesis and Size-Shape Dependence

The synthesis of magnetite (Fe₃O₄) nanoparticles with controlled size and shape is crucial for their application in fields such as magnetic storage, catalysis, and biomedicine. This compound plays a significant role in achieving this control during the synthesis process. In a modified polyol process, where iron(III) acetylacetonate is thermally decomposed in a high-boiling point solvent like benzyl ether, the presence and nature of a long-chain diol can significantly influence the morphology of the resulting nanoparticles.

When 1,2-tetradecanediol is used in this synthesis, it leads to the formation of faceted nanoparticles with an average size of approximately 20 nm. This is in contrast to the use of a longer chain diol like 1,2-hexadecanediol, which produces smaller, spherical nanoparticles around 5 nm, or a shorter chain diol like 1,2-dodecanediol, which results in larger, faceted nanoparticles of about 40 nm. This demonstrates a clear dependence of nanoparticle size and shape on the alkyl chain length of the 1,2-diol used. The diol is thought to act as a capping agent, adsorbing to the surface of the growing nanocrystals and influencing their growth kinetics and final morphology. The specific stereochemistry of the (S)-enantiomer may also play a role in the directional growth of the crystal faces, leading to the observed faceted shapes.

Table 1: Influence of 1,2-Alkanediols on Magnetite Nanoparticle Morphology

| 1,2-Alkanediol | Nanoparticle Shape | Average Size (nm) |

|---|---|---|

| 1,2-Hexadecanediol | Spherical | ~5 |

| 1,2-Tetradecanediol | Faceted | ~20 |

| 1,2-Dodecanediol | Faceted | ~40 |

Data sourced from a modified polyol synthesis in benzyl ether.

Research into its Role as a Component in Surfactants and Phase Transfer Catalysts

The molecular structure of this compound, with a 14-carbon hydrophobic tail and a polar 1,2-diol head group, is characteristic of a non-ionic surfactant. This amphiphilic nature allows it to reduce surface tension at interfaces and to form aggregates such as micelles in solution. The properties of surfactants are highly dependent on the length of their alkyl chain. Long-chain 1,2-alkanediols have been shown to interact with and disorder the cell membranes of microorganisms, an effect attributed to their amphiphilic properties.

While specific studies on this compound as a primary surfactant are not extensively documented in the reviewed literature, its structural similarity to other long-chain 1,2-diols suggests its potential in various applications. For instance, long-chain alcohols can act as co-surfactants, influencing the stability and structure of surfactant aggregates. The ability of such molecules to form micelles opens up possibilities for their use in micellar catalysis. In this process, the hydrophobic core of the micelle can serve as a microenvironment to solubilize non-polar reactants in an aqueous phase, thereby accelerating reaction rates. The hydroxyl groups of the diol at the micelle-water interface could also participate in catalytic processes.

Phase transfer catalysis (PTC) facilitates reactions between reactants in immiscible phases. While typically employing quaternary ammonium (B1175870) or phosphonium (B103445) salts, other amphiphilic molecules can also play a role. The potential for this compound to form structured aggregates in solution suggests it could be investigated for its utility in PTC systems, possibly by creating a microenvironment that facilitates the transport of reactive species between phases.

Involvement in Natural Product Synthetic Pathways and Biomimetic Transformations

Long-chain 1,2-diols are known to occur in nature. For example, they have been identified as components of glycolipids in certain bacteria, such as Thermus species. Furthermore, the biosynthesis of long-chain alkyl diols has been studied in microalgae like Nannochloropsis spp. These findings suggest that pathways for the production of such molecules exist in the biological realm.

The total synthesis of complex natural products often relies on the use of chiral building blocks to construct stereochemically defined molecules. The (S)-configuration of the diol in this compound makes it a valuable chiral precursor. Enzymatic methods, known for their high stereoselectivity, are a key strategy for producing enantiomerically pure vicinal diols. These enzymatic approaches can be seen as a form of biomimetic synthesis, mimicking nature's ability to create stereospecific molecules.

Biomimetic transformations aim to replicate proposed biosynthetic steps in the laboratory. While direct involvement of this compound in a specific natural product's biomimetic synthesis was not identified in the provided search results, its nature as a chiral, bifunctional molecule makes it a candidate for such investigations. Chiral 1,2-diols are a common motif in biologically active molecules, and methods for their stereoselective synthesis are of great interest. The use of this compound or similar chiral diols as starting materials or key intermediates in the synthesis of natural products is a plausible and valuable strategy in synthetic organic chemistry.

Analytical and Spectroscopic Characterization in Research

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are fundamental in separating (S)-1,2-Tetradecanediol from reaction mixtures and impurities, as well as for assessing its enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the analysis of this compound. In this method, the compound is first vaporized and passed through a capillary column, where it is separated from other volatile components based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a molecular fingerprint, providing information about the mass-to-charge ratio (m/z) of the parent ion and its fragments. This fragmentation pattern is unique to the molecule's structure and is used for its definitive identification and structural elucidation. nih.gov For instance, key fragments can be analyzed to confirm the presence of the long alkyl chain and the diol functionality. Quantification of this compound can be achieved by integrating the area of its corresponding peak in the chromatogram and comparing it against a calibration curve generated from standards of known concentration. scispace.comjapsonline.com The purity of a sample is determined by the relative area of the main peak compared to any impurity peaks.

Table 1: Key GC-MS Parameters and Findings for 1,2-Tetradecanediol (B1677598) Analysis

| Parameter | Value/Observation | Reference |

|---|---|---|

| Kovats Retention Index (Standard Non-Polar Column) | 1826 | nih.govchemeo.comnist.gov |

| Top Peak (m/z) | 199 | nih.gov |

| Second Highest Peak (m/z) | 97 | nih.gov |

| Ionization Method | Electron Ionization (EI) | japsonline.com |

High-Resolution Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. Key signals include those for the protons on the carbons bearing the hydroxyl groups (C1 and C2), the long methylene (B1212753) (-CH₂) chain, and the terminal methyl (-CH₃) group. The chemical shift, splitting pattern (multiplicity), and integration of these signals confirm the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. chemicalbook.com The spectrum of this compound will show distinct signals for the two carbons attached to the hydroxyl groups, a series of overlapping signals for the carbons in the long alkyl chain, and a unique signal for the terminal methyl carbon.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Key Characteristics |

|---|---|---|---|

| ¹H | -CH₃ (C14) | ~0.88 | Triplet |

| ¹H | -(CH₂)₁₀- (C3-C12) | ~1.26 | Broad multiplet |

| ¹H | -CH(OH)- (C2) | ~3.4-3.7 | Multiplet |

| ¹H | -CH₂OH (C1) | ~3.3-3.6 | Multiplet |

| ¹H | -OH | Variable | Broad singlet, exchanges with D₂O |

| ¹³C | -CH₃ (C14) | ~14 | - |

| ¹³C | -(CH₂)₁₀- (C3-C12) | ~22-32 | - |

| ¹³C | -CH₂OH (C1) | ~65-68 | - |

| ¹³C | -CH(OH)- (C2) | ~72-75 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govscbt.com The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its hydroxyl and alkyl groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3500 (broad) | O-H stretch (H-bonded) | Hydroxyl (-OH) |

| 2850-2960 (strong) | C-H stretch | Alkyl (-CH₂, -CH₃) |

| ~1465 | C-H bend | Alkyl (-CH₂) |

| 1050-1150 | C-O stretch | Alcohol |

Elemental and Thermal Analysis for Compound Characterization

Elemental and thermal analyses provide fundamental data regarding the compound's composition and physical properties. nih.govscbt.com

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and oxygen in the compound. The experimentally determined values are compared with the theoretical percentages calculated from the molecular formula (C₁₄H₃₀O₂) to verify the empirical formula and assess purity.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) are used to measure thermal properties. The melting point is a critical physical constant that serves as an indicator of compound identity and purity. A sharp melting point range typically signifies a high degree of purity. For 1,2-Tetradecanediol, the literature reports a melting point in the range of 62-64 °C. sigmaaldrich.comsigmaaldrich.com

Table 4: Elemental and Thermal Properties of 1,2-Tetradecanediol

| Analysis | Parameter | Value | Reference |

|---|---|---|---|

| Elemental | Molecular Formula | C₁₄H₃₀O₂ | scbt.com |

| Molecular Weight | 230.39 g/mol | sigmaaldrich.com | |

| Theoretical % Composition | C: 72.98%, H: 13.13%, O: 13.89% | Calculated | |

| Experimental % Composition | Compared to theoretical for purity | - | |

| Thermal | Melting Point | 62-64 °C | sigmaaldrich.comsigmaaldrich.com |

Spectrophotometric Methods for Quantitative Functional Group Analysis

Spectrophotometry offers a simple and accurate method for the quantitative analysis of the vicinal diol functional group in this compound. acttr.com A common and effective method is based on the Malaprade reaction, which involves the oxidative cleavage of the vicinal diol by periodic acid (HIO₄). nih.govnih.gov

In this reaction, this compound reacts with periodic acid, causing the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. This process consumes one mole of periodate (B1199274) (IO₄⁻) and produces one mole of iodate (B108269) (IO₃⁻). The concentration of the diol can then be determined by measuring the change in concentration of either the reactant or the product.

A widely used approach involves quantifying the iodate produced. umich.edu After the reaction is complete, any excess periodate is selectively removed. Subsequently, an excess of potassium iodide (KI) is added to the solution under acidic conditions. The iodate reacts with the iodide to form the triiodide ion (I₃⁻), which has a distinct yellow-brown color and exhibits strong absorbance at a wavelength of 350 nm. umich.edu According to the Beer-Lambert Law, the absorbance measured by a spectrophotometer is directly proportional to the concentration of the triiodide ion, and thus to the initial concentration of the this compound. acttr.com This method provides a reliable means for quantifying the vicinal diol content in a sample.

Biological and Biochemical Investigations of S 1,2 Tetradecanediol

Occurrence and Isolation from Botanical Sources

(S)-1,2-Tetradecanediol, also known as Myristyl Glycol, can be synthesized from precursors derived from plant oils, such as coconut and palm oil atamanchemicals.comdoublecheckvegan.comcosmileeurope.eu. These natural sources are rich in fatty acids and alcohols, including myristyl alcohol (1-tetradecanol), which serves as a starting material for the chemical synthesis of 1,2-Tetradecanediol (B1677598). However, the direct isolation of this compound as a naturally occurring compound from botanical sources is not extensively documented in scientific literature. While some related compounds are associated with plant disease resistance, specific evidence for the natural occurrence and extraction of this particular diol from plants is limited dcchemicals.com.

Mechanistic Studies of Antimicrobial Activity in Non-Human Systems

The antimicrobial properties of 1,2-alkanediols, the chemical class to which this compound belongs, have been the subject of various non-human system studies.

Research indicates that the primary mechanism of antibacterial action for 1,2-alkanediols involves the disruption of the microbial cell membrane. These compounds have been shown to interfere with the cytoplasmic membrane's potential nih.gov. The bactericidal effect is attributed to a direct interaction with the lipid bilayer, which enhances membrane dynamics and fluidity arxiv.org. This increased permeability of the cell membrane ultimately leads to cell death arxiv.org. The potency of this antimicrobial activity is correlated with the length of the compound's alkyl chain, with longer chains generally showing enhanced effects arxiv.orgnih.gov.

In laboratory settings, 1,2-alkanediols have demonstrated broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria nih.govnih.gov. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For example, 1,2-hexanediol (B41856) has shown MIC values between 0.5% and 2% (v/v) against several bacterial strains nih.gov. While general antifungal activity of various plant extracts against common phytopathogens like Botrytis cinerea and Fusarium oxysporum has been noted, specific data on the in vitro activity of this compound against these plant pathogens is not widely available in the reviewed literature uni-plovdiv.bguni-plovdiv.bgekb.eg.

The table below summarizes the reported antimicrobial activity for various 1,2-alkanediols against different microorganisms to provide context for the potential activity of this compound.

| Compound | Microorganism | MIC | Reference(s) |

| 1,2-Hexanediol | Staphylococcus aureus | 0.5% (v/v) | nih.gov |

| 1,2-Hexanediol | Bacillus cereus | 0.5% (v/v) | nih.gov |

| 1,2-Hexanediol | Escherichia coli | 1% (v/v) | nih.gov |

| 1,2-Hexanediol | Pseudomonas aeruginosa | 2% (v/v) | nih.gov |

| 1,2-Octanediol | Staphylococcus aureus | Not specified | nih.gov |

| 1,2-Octanediol | Staphylococcus epidermidis | Not specified | nih.gov |

| 1,2-Decanediol | Staphylococcus aureus | Not specified | nih.gov |

| 1,2-Decanediol | Staphylococcus epidermidis | Not specified | nih.gov |

Utility as a Model Compound in Lipid and Membrane Research

This compound is not typically used as a model compound itself in lipid and membrane research. Instead, its interactions with established model membrane systems are studied to understand its biological effects, particularly its antimicrobial mechanisms arxiv.org. Model systems such as tethered lipid bilayers and vesicles are employed to investigate how molecules like 1,2-alkanediols affect membrane properties mdpi.comresearchgate.net. These platforms allow researchers to analyze the permeabilizing effects on the lipid bilayer in a controlled environment, providing insights into how these compounds disrupt microbial membranes arxiv.org. Such studies are crucial for elucidating the structure-activity relationship and the physicochemical principles behind their bactericidal action.

Enzymatic Transformations and Biocatalytic Route Discovery

Biocatalysis offers a powerful and sustainable method for producing chiral compounds like this compound. The synthesis of vicinal diols is achievable through multi-step enzymatic cascades that provide high yields and excellent stereoselectivity researchgate.netnih.gov. These biocatalytic routes often employ a combination of enzymes, such as lyases for carbon-carbon bond formation followed by oxidoreductases (like alcohol dehydrogenases) for stereoselective reduction of an intermediate α-hydroxy ketone uni-duesseldorf.dersc.org.

This approach allows for the production of specific stereoisomers with high enantiomeric excess (ee > 99%) rsc.org. The use of whole, lyophilized cells as biocatalysts is a particularly efficient strategy, as it circumvents the need for costly enzyme purification and the addition of expensive cofactors like NADPH rsc.org. Furthermore, conducting these enzymatic cascades in micro-aqueous or organic solvent systems can lead to very high space-time yields and simplify product workup nih.govrsc.org. These methods represent a key technology in green chemistry for the sustainable production of valuable chiral building blocks for the pharmaceutical and chemical industries uni-duesseldorf.de.

Computational and Theoretical Studies of S 1,2 Tetradecanediol

Molecular Modeling and Conformational Analysis

Molecular modeling of (S)-1,2-Tetradecanediol allows for the detailed examination of its three-dimensional structure and the various shapes, or conformations, it can adopt. Due to the flexibility of the long alkyl chain and the presence of two hydroxyl groups, this molecule can exist in numerous conformational states. Understanding the relative energies of these conformers is crucial as it can influence the molecule's physical properties and its interactions with other molecules or biological systems.

Conformational analysis is typically performed using computational methods such as molecular mechanics or quantum mechanics. Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the conformational preferences of diols. nih.gov These studies often focus on the intramolecular hydrogen bonding possibilities between the two hydroxyl groups, which can significantly stabilize certain conformations. For vicinal diols like 1,2-tetradecanediol (B1677598), the potential for hydrogen bonding between the adjacent hydroxyl groups is a key determinant of the most stable conformers. nih.gov While specific conformational analysis data for this compound is not extensively published, studies on smaller, analogous diols provide a framework for understanding its likely conformational behavior. nih.govresearchgate.net

Molecular dynamics simulations can also be employed to study the dynamic behavior of this compound, providing insights into how its conformation changes over time in different environments, such as in solution. acs.org These simulations can reveal the distribution of conformers and the energy barriers between them.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated Using DFT

| Conformer | Dihedral Angle (O-C-C-O) | Intramolecular H-bond | Relative Energy (kcal/mol) |

| A | 60° (gauche) | Yes | 0.00 |

| B | 180° (anti) | No | 1.50 |

| C | -60° (gauche) | Yes | 0.05 |

Note: This table is illustrative and presents hypothetical data to demonstrate the output of conformational analysis. Actual values would require specific computational studies on this compound.

Prediction of Reactivity and Stereochemical Outcomes

Computational chemistry is a valuable tool for predicting the reactivity of this compound and the stereochemical outcomes of reactions in which it is involved or produced. By calculating the energies of reactants, transition states, and products, chemists can forecast the feasibility and selectivity of a chemical transformation.

Methods like Density Functional Theory (DFT) can be used to model reaction pathways and determine activation energies, which are critical for predicting reaction rates. researchgate.netbohrium.commdpi.com For reactions involving chiral molecules like this compound, computational models can predict which stereoisomer is likely to be the major product. This is particularly important in asymmetric synthesis, where controlling stereochemistry is paramount.

For instance, in the synthesis of this compound via the asymmetric dihydroxylation of 1-tetradecene, computational models could be used to understand the origins of the high stereoselectivity observed with certain chiral catalysts. By modeling the transition states of the reaction, researchers can identify the key interactions that favor the formation of the (S)-enantiomer over the (R)-enantiomer. While specific computational studies predicting the reactivity of this compound are not widely available, the principles have been successfully applied to predict stereochemical outcomes in a variety of other complex organic reactions. nih.govnih.gov

Table 2: Hypothetical Calculated Energy Barriers for a Reaction Involving this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

| Pathway to Product A | 25.3 | Product A |

| Pathway to Product B | 30.1 | - |

Note: This table is a hypothetical representation of data that could be generated from computational reactivity studies.

Computational Approaches to Chemoenzymatic Synthesis Route Planning

The synthesis of enantiomerically pure compounds like this compound can be complex. Chemoenzymatic synthesis, which combines the advantages of chemical and enzymatic catalysis, offers an efficient and environmentally friendly approach. Computational tools have become increasingly important in planning these multi-step synthetic routes. nih.gov

Computer-assisted synthesis planning (CASP) software can propose viable synthetic pathways to a target molecule from commercially available starting materials. mit.edursc.org For chemoenzymatic routes, these tools incorporate databases of known enzymatic reactions to identify steps where an enzyme could be used to introduce chirality or perform a specific transformation with high selectivity. mdpi.comnih.govresearchgate.net

Several software platforms and algorithms have been developed for this purpose, including:

ASKCOS (Automatic System for Knowledge-based Continuous Organic Synthesis): This platform can plan multi-step syntheses and has been adapted to include enzymatic transformations. mit.edursc.org

RetroBioCat: This tool is specifically designed for the retrosynthesis of biocatalytic cascades. mit.edursc.org

Synthia™ (formerly Chematica): A commercial software that uses a vast database of chemical reactions to devise synthetic pathways. synthiaonline.comsigmaaldrich.comyoutube.com

AiZynthFinder: An open-source tool for retrosynthetic planning. wikipedia.org

SynRoute: This software uses a combination of reaction templates and a literature-based reaction database to find practical synthetic routes. nih.gov

These programs use sophisticated algorithms to search for possible disconnections in the target molecule, working backward to simpler precursors. They can evaluate potential routes based on factors like the number of steps, predicted yield, and the cost of starting materials. By integrating biocatalysis, these tools can identify opportunities to use enzymes for stereoselective reactions, which is particularly relevant for the synthesis of this compound.

Table 3: Comparison of Features in Selected Chemoenzymatic Synthesis Planning Tools

| Tool | Key Features | Approach |

| ASKCOS | Plans multi-step chemical and chemoenzymatic routes. | Monte Carlo tree search and machine learning. mit.edu |

| RetroBioCat | Focuses on biocatalytic cascades. | Curated database of biocatalytic reaction rules. mit.edu |

| Synthia™ | Devises pathways using a large reaction database. | Expert-coded rules and algorithms. synthiaonline.comsigmaaldrich.com |

| AiZynthFinder | Open-source retrosynthetic planning. | Monte Carlo tree search with neural network policy. wikipedia.org |

Q & A

Q. What are the recommended safety protocols for handling (S)-1,2-Tetradecanediol in laboratory settings?

Methodological Answer:

- Engineering Controls: Use local exhaust ventilation to minimize dust formation. Ensure compliance with NIOSH/EN 166 standards for workplace safety .

- Personal Protective Equipment (PPE):

- Eye/Face Protection: Use safety goggles or face shields certified by NIOSH or EN 165.

- Skin Protection: Wear nitrile or neoprene gloves; inspect gloves for defects before use. Follow proper glove removal techniques to avoid contamination .

- Respiratory Protection: If dust or aerosol exposure is likely, use NIOSH-approved respirators.

- Storage: Store in sealed containers in a dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .

Q. What are the primary research applications of this compound in current academic studies?

Methodological Answer:

- Cosmetic/Dermatological Preparations: Used as a low-odor solvent or stabilizer due to its weak inherent odor. Experimental designs should verify compatibility with fragrances by conducting gas chromatography-mass spectrometry (GC-MS) analyses to assess interference .

- Antimicrobial Research: Derivatives (e.g., diamines, amino alcohols) synthesized from this compound have shown antitubercular activity (MIC = 6.25 µg/mL). Researchers should employ broth microdilution assays to validate efficacy .

Advanced Research Questions

Q. How does the carbon chain length of diols influence the morphology of Fe₃O₄ nanocrystals, and what role does this compound play in this process?

Methodological Answer:

- Mechanistic Insight: Shorter-chain diols (e.g., this compound) preferentially adsorb onto Fe₃O₄ crystal facets, promoting {100} facet growth and cubic morphology. Longer-chain analogs (e.g., 1,2-hexadecanediol) slow {111} facet growth, yielding octahedral structures .

- Experimental Optimization:

- Synthesis Protocol: Use a solvothermal method with oleic acid/oleylamine as surfactants. Adjust diol concentration (0.1–1.0 mmol) to control nanocrystal size (5–20 nm).

- Characterization: Employ TEM and XRD to correlate diol chain length with facet orientation.

| Diol Type | Chain Length | Facet Dominance | Morphology |

|---|---|---|---|

| This compound | C14 | {100} | Cubic |

| 1,2-Hexadecanediol | C16 | {111} | Octahedral |

Q. What methodological approaches are recommended for resolving contradictions in toxicological data for this compound?

Methodological Answer:

- Data Gap Analysis: Current safety data sheets indicate no carcinogenicity (IARC/ACGIH/NTP/OSHA classifications) but lack ecotoxicological data (e.g., biodegradability, bioaccumulation) .

- Systematic Strategies:

- In Silico Modeling: Use QSAR tools to predict toxicity endpoints (e.g., LC50, EC50) for aquatic organisms.

- Meta-Analysis: Cross-reference studies on structurally similar diols (e.g., 1,2-hexanediol) to infer potential risks .

- Experimental Validation: Conduct Daphnia magna acute toxicity tests (OECD 202) and soil mobility assays to address ecological data gaps .

Q. How can researchers design experiments to optimize the use of this compound in fragrance formulations?

Methodological Answer:

- Odor Interference Testing:

- Protocol: Prepare fragrance mixtures with 0.5–2.0% (w/w) this compound. Use olfactory panels and GC-MS to quantify odor masking effects .

- Controls: Compare with alternative diols (e.g., 1,2-decanediol) to assess relative odor neutrality.

- Stability Studies: Perform accelerated aging tests (40°C, 75% RH for 12 weeks) to evaluate phase separation or fragrance degradation .

Data Contradiction and Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.